![molecular formula C13H16F2N2O2 B1393290 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole CAS No. 958863-37-1](/img/structure/B1393290.png)

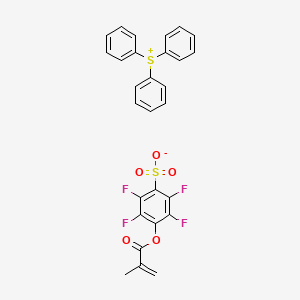

2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

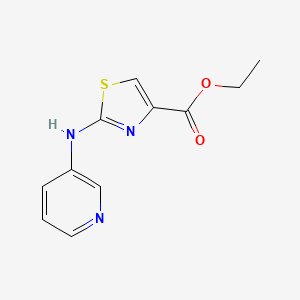

The compound “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is a structure that, despite being small, has a unique chemical complexity .

Molecular Structure Analysis

The molecular structure of “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” is based on the imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound has a molecular formula of C12H14F2N2O2 and a molecular weight of 256.2500 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole and similar compounds have been involved in novel synthesis methods. For example, Katner and Brown (1990) utilized diethoxymethyl acetate in the cyclization of aminopyridines to create related compounds like oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines (Katner & Brown, 1990).

Antimicrobial and Antitubercular Properties

- Compounds structurally similar to 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, Jadhav et al. (2009) synthesized a series of novel benzo[d]imidazole derivatives and tested them for antibacterial and antitubercular activities (Jadhav et al., 2009).

Corrosion Inhibition

- Benzimidazole derivatives, including those related to 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole, have shown promising results as corrosion inhibitors. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and assessed their corrosion inhibition ability towards mild steel in acidic environments (Ammal et al., 2018).

Antioxidant Activities

- Some benzimidazole derivatives have been evaluated for their antioxidant properties. Alp et al. (2015) prepared novel benzimidazole compounds and investigated their antioxidant activities in vitro (Alp et al., 2015).

Anticancer Properties

- The potential of benzimidazole derivatives as anticancer agents has been explored. Karthikeyan et al. (2017) synthesized a series of benzimidazole carboxylic acids and methyl esters, examining their antiproliferative effects against breast cancer cell lines (Karthikeyan et al., 2017).

Chemical Analysis and Detection

- Derivatives of benzimidazole have been utilized in the development of gas chromatographic methods for the detection of certain herbicides. Anisuzzaman et al. (2000) synthesized dimethyl derivatives of imidazolinone herbicides for efficient trace level analysis in various matrices (Anisuzzaman et al., 2000).

Safety And Hazards

Direcciones Futuras

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

Propiedades

IUPAC Name |

2-(diethoxymethyl)-5,6-difluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c1-4-18-13(19-5-2)12-16-10-6-8(14)9(15)7-11(10)17(12)3/h6-7,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZLZDBZPOTGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC2=CC(=C(C=C2N1C)F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680544 | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole | |

CAS RN |

958863-37-1 | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958863-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)

![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)

![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)

![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)